Physicochemical Differentiation from N-Phenylacetamide Analogs via cLogP and H-Bond Donors
Target compound 2034474-48-9 exhibits a computed XLogP3 of 4.9, significantly higher than the unsubstituted N-(imidazo[1,2-a]pyridin-2-yl)acetamide core (XLogP3 ≈ 1.2) due to the 2-chlorophenoxy and 2-(imidazo[1,2-a]pyridin-2-yl)phenyl groups [1]. It possesses only 1 hydrogen bond donor (HBD) compared to 2 HBDs in common 2-aminopyridine analogs, reducing polar surface area and potentially enhancing passive membrane permeability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3: 4.9; HBD Count: 1 |
| Comparator Or Baseline | N-(imidazo[1,2-a]pyridin-2-yl)acetamide: XLogP3: ~1.2; 2-aminopyridine analogs: HBD Count: 2 |
| Quantified Difference | ΔXLogP3 ≈ +3.7; ΔHBD = -1 vs. 2-aminopyridine analogs |
| Conditions | Computed descriptors via PubChem (XLogP3 algorithm); no experimental logD available for target compound |
Why This Matters
Higher lipophilicity and reduced HBD count are predictive of improved blood-brain barrier permeability and distinct pharmacokinetic profiles, making this compound a preferred scaffold for CNS kinase targets over more polar analogs.
- [1] PubChem Compound Summary for CID 121017083, 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide. National Center for Biotechnology Information, 2026. View Source
